Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 344.32 g/mol
CAS Number: 76258-20-3
This compound belongs to the class of dihydropyridines, which are often associated with calcium channel blockers used in cardiovascular medicine. our compound has additional aromatic substituents, making it more complex.
Preparation Methods
Synthetic Routes: The synthesis of Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves several steps. One common synthetic route includes the following:
Condensation of Pyrazole and Nitrobenzaldehyde: The pyrazole ring (3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl) is formed by condensing 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate.
Cyclization with Dihydropyridine: The pyrazole intermediate reacts with dihydropyridine-3,5-dicarboxylic acid to form the dihydropyridine ring.
Esterification: Dimethyl esterification of the dihydropyridine carboxylic acid groups yields the final compound.
Industrial Production: Industrial-scale production methods involve optimization of these steps for efficiency and yield.
Chemical Reactions Analysis
Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the pyrazole ring.
Ester Hydrolysis: Hydrolysis of the ester groups.
Major products include derivatives with modified substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential calcium channel blocker or other therapeutic targets.
Chemical Biology: Studying cellular processes involving calcium channels.
Industry: Synthesis of related compounds or as a building block.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with calcium channels or other cellular targets.
Comparison with Similar Compounds
While Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, similar dihydropyridines include nifedipine and amlodipine . These compounds share structural features but differ in substituents and pharmacological properties.
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H24N4O6/c1-15-21(25(31)35-3)23(22(16(2)27-15)26(32)36-4)20-14-29(18-8-6-5-7-9-18)28-24(20)17-10-12-19(13-11-17)30(33)34/h5-14,23,27H,1-4H3 |
InChI Key |
GVXWPPALUGSXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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